4-amino-2-(trifluoromethoxy)phenol
Overview
Description
4-Amino-2-(trifluoromethoxy)phenol, also known as 4-amino-2-TFMP, is a synthetic, non-steroidal compound that has been used in a variety of scientific research applications. 4-amino-2-TFMP is a relatively new compound, first synthesized in the late 1990s and has since been used in numerous studies. Its unique molecular structure and properties make it a suitable candidate for various scientific and medical applications.
Scientific Research Applications
4-Amino-2-TFMP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a spectroscopic probe for studying protein structure, and as a fluorescent dye for imaging. It has also been used to study the structure of enzymes, as a photo-initiator for polymerization reactions, and as an inhibitor of enzymes.
Mechanism of Action
The mechanism of action of 4-amino-2-(trifluoromethoxy)phenolMP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, specifically those involved in the production of reactive oxygen species. It is also believed to interact with proteins, allowing it to be used as a spectroscopic probe for studying protein structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-2-(trifluoromethoxy)phenolMP have not been extensively studied. However, it has been shown to reduce the production of reactive oxygen species in cells, suggesting it may have anti-oxidative properties. It has also been shown to inhibit the enzyme phosphatidylinositol 3-kinase, which is involved in the regulation of cell growth and survival.
Advantages and Limitations for Lab Experiments
4-Amino-2-TFMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique molecular structure makes it a suitable candidate for various scientific and medical applications. It is also non-toxic and non-volatile, making it safe for use in laboratory experiments. However, 4-amino-2-(trifluoromethoxy)phenolMP is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 4-amino-2-(trifluoromethoxy)phenolMP. It could be further studied as an inhibitor of enzymes involved in the production of reactive oxygen species, as well as an inhibitor of phosphatidylinositol 3-kinase. It could also be studied as a fluorescent dye for imaging, as well as a spectroscopic probe for studying protein structure. Additionally, it could be studied as a reagent in organic synthesis, and as a photo-initiator for polymerization reactions.
properties
IUPAC Name |
4-amino-2-(trifluoromethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3,12H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISAPMQJPNUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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